N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester

Peptide Synthesis Analytical Chemistry Quality Control

Researchers requiring an orthogonally protected aspartic acid for Boc-based solid-phase peptide synthesis (SPPS) often face premature side-chain deprotection or insufficient enantiomeric purity. Boc-Asp(OBzl)-OH (CAS 7536-58-5) solves these challenges: • ≥98% purity (TLC/HPLC), enantiomeric purity ≥99.0% (sum of enantiomers, HPLC); white to off-white powder. • Acid-labile Boc (α-amino) paired with hydrogenolytically cleavable benzyl ester (β-carboxyl) ensures orthogonal, selective deprotection during chain assembly. • Suitable for both academic research and industrial-scale peptide production; bulk quantities available.

Molecular Formula C16H21NO6
Molecular Weight 323.34 g/mol
CAS No. 7536-58-5
Cat. No. B558369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester
CAS7536-58-5
SynonymsBoc-Asp(OBzl)-OH; 7536-58-5; Boc-L-asparticacid4-benzylester; (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoicacid; 4-BenzylN-Boc-L-aspartate; SOHLZANWVLCPHK-LBPRGKRZSA-N; Boc-L-Asparticacid-4-benzylester; N-(tert-Butoxycarbonyl)-L-asparticacid4-benzylester; ST039913; N-alpha-t-BOC-L-aspartic-beta-benzylester; (2S)-4-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoicacid; 4-BenzylN-(tert-Butoxycarbonyl)-L-aspartate; AC1LUICW; PubChem12096; N-tert-Butoxycarbonyl-L-asparticacid4-benzylester; SCHEMBL84710; Asparticacid,N-carboxy-,4-benzylN-tert-butylester,L-; KSC496E7H; MLS000686264; 15386_ALDRICH; SCHEMBL344669; 440655_ALDRICH; CHEMBL1299590; 15386_FLUKA; CTK3J6273
Molecular FormulaC16H21NO6
Molecular Weight323.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1
InChIKeySOHLZANWVLCPHK-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility48.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Asp(OBzl)-OH: Orthogonally Protected Building Block


N-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH, CAS 7536-58-5) is a doubly protected L-aspartic acid derivative that serves as a fundamental building block in Boc-based solid-phase peptide synthesis (SPPS) . This compound features a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a benzyl ester (OBzl) on the β-carboxylic acid side chain, providing orthogonal protection that enables selective deprotection during peptide assembly . Its commercial availability in high enantiomeric purity (≥99.0% sum of enantiomers, HPLC) and well-defined physical properties (mp 98-102 °C, [α]20/D −20.0±1°) make it a standardized, reliable reagent for both academic and industrial peptide synthesis workflows . Beyond routine SPPS, this compound serves as a versatile chiral synthon for the preparation of enantiopure amino alcohols and γ-lactones through chemoselective transformations that exploit the differential reactivity of its α- and β-carboxyl groups .

Workflow
Boc-based SPPS with orthogonal side-chain protection
Selection Context
High-purity chiral building block for multi-step synthesis
Procurement Rationale
Standardized reagent with defined chiral identity and purity

Why Boc-Asp(OBzl)-OH Is Irreplaceable


Generic substitution of Boc-Asp(OBzl)-OH with unprotected aspartic acid, alternative protecting group combinations (e.g., Fmoc-Asp(OtBu)-OH), or different side-chain esters (e.g., Boc-Asp(OMe)-OH) fails to preserve the precise balance of orthogonal reactivity required for multi-step syntheses [1]. Unprotected aspartic acid lacks the necessary N-terminal blocking for selective peptide coupling and cannot be directly incorporated into SPPS workflows without extensive pre-activation . The Boc/Benzyl combination provides a specific acid-labile N-protection that is fully compatible with hydrogenolytic side-chain deprotection—a feature not shared by Fmoc/Benzyl systems where the Fmoc group is base-labile, leading to fundamentally different overall deprotection strategies and requiring distinct resin types and cleavage conditions [2]. Furthermore, the β-benzyl ester offers superior stability against premature cleavage during acidic Boc-deprotection cycles compared to β-tert-butyl esters, which are more acid-sensitive and prone to partial loss during chain assembly . These differences are not merely procedural preferences; they translate directly into differences in final peptide yield, purity profiles, and the feasibility of certain synthetic routes.

Protection Scheme
Boc/Benzyl (acid-labile N-term, hydrogenolytic side-chain)
Fmoc/tBu (base-labile N-term) may require fundamentally different resin and cleavage conditions, shifting overall deprotection strategy.
Side-Chain Ester
β-Benzyl ester (stable to repeated TFA cycles)
β-tert-Butyl ester may be more acid-sensitive, with a higher risk of premature cleavage during Boc-deprotection cycles.
Chiral Identity Control
Defined [α]20/D −20.0±1° (DMF)
Alternative esters (e.g., OtBu) exhibit different optical rotation, requiring distinct identity verification protocols.

Boc-Asp(OBzl)-OH: Quantitative Differentiation Evidence


Enantiomeric Purity: HPLC vs. TLC Assay

Commercially available Boc-Asp(OBzl)-OH (Product No. 15386) is supplied with an assay specification of ≥99.0% (sum of enantiomers, HPLC), providing a quantifiable purity advantage over the closely related analog Boc-Asp(OtBu)-OH, which is routinely specified as ≥99.0% (sum of enantiomers, TLC) . HPLC-based purity assessment offers superior resolution and accuracy for detecting trace enantiomeric impurities and synthesis byproducts compared to TLC methods, ensuring more reproducible peptide synthesis outcomes [1].

Enantiomeric Purity
Method context
HPLC assay (≥99.0% sum of enantiomers)
vs. TLC method for OtBu analog
Supports higher-resolution chiral purity assessment.
Specification thresholds are equivalent; analytical rigor differs.
Peptide Synthesis Analytical Chemistry Quality Control

Chiral Identity by Optical Rotation

Boc-Asp(OBzl)-OH exhibits a specific optical rotation of [α]20/D −20.0±1° (c = 2 in DMF), which is markedly different from its tert-butyl ester analog Boc-Asp(OtBu)-OH ([α]20/D +2.0±0.4°, c = 1 in methanol) . This quantitative difference, measured under defined conditions, provides a rapid, non-destructive analytical check for verifying compound identity and assessing potential racemization during storage or use [1].

Chiral Identity
Head-to-head
[α]20/D −20.0±1° (c=2, DMF)
vs. +2.0±0.4° for Boc-Asp(OtBu)-OH
Enables rapid, non-destructive identity verification.
Magnitude and sign differences are distinct; data to verify upon receipt.
Chiral Chemistry Quality Control Peptide Synthesis

Chemoselective α-Carboxyl Reduction

In a documented synthetic application, Boc-Asp(OBzl)-OH undergoes chemoselective reduction of the α-carboxylic acid group via a mixed anhydride intermediate with NaBH4, affording the corresponding β-amino alcohol in 95% isolated yield without loss of optical purity . This reaction exploits the differential reactivity between the α-carboxyl (free acid) and the β-benzyl ester (protected), enabling a transformation that would be impossible with unprotected aspartic acid or with a compound bearing a free β-carboxyl group .

Chemoselective Reduction
Source review
95% isolated yield of β-amino alcohol
Reported synthetic utility for enantiopure chiral intermediates.
Cross-study comparable; specific anhydride/NaBH4 conditions apply.
Asymmetric Synthesis Chemoselective Reduction Chiral Building Blocks

Synthetic Utility in Bioactive Peptide Assembly

Boc-Asp(OBzl)-OH is a critical building block in a patented process for producing a platelet aggregation inhibiting peptide (Orotyl-Ser-Arg-Gly-Asp-Trp-OH), where it is specifically coupled to Boc-Trp(Z)-OBzl following Boc deprotection . The benzyl ester protecting groups on both the Asp side chain and the Trp C-terminus are subsequently removed in a single final deprotection step, demonstrating the compatibility of this protection scheme with convergent, large-scale liquid-phase peptide synthesis .

Bioactive Peptide Assembly
Patent example
Incorporated in liquid-phase synthesis of a hexapeptide
Demonstrates scaled applicability in convergent synthesis.
Process context from patent literature; model-specific review needed.
Peptide Therapeutics Process Chemistry Liquid-Phase Synthesis

Boc-Asp(OBzl)-OH: High-Value Application Scenarios


Boc-SPPS with Orthogonal Side-Chain Protection

Boc-Asp(OBzl)-OH is the standard building block for introducing aspartic acid residues into peptides synthesized using Boc/Benzyl protection strategies . This compound enables iterative N-terminal Boc deprotection with TFA while leaving the β-benzyl ester intact, which is subsequently cleaved simultaneously with the peptide-resin bond using strong acids (e.g., HF, TFMSA) . This orthogonal protection scheme is essential for synthesizing aspartic acid-containing peptides where side-chain protection must withstand repeated acidic deprotection cycles during chain elongation.

Chemoselective Synthesis of γ-Lactones and β-Amino Alcohols

As demonstrated by Sibrian-Vazquez and Spivak, Boc-Asp(OBzl)-OH can be chemoselectively reduced at the α-carboxyl group in 95% yield to produce an N-protected β-amino alcohol . Subsequent acidic hydrolysis simultaneously deprotects the amino group and induces lactonization, yielding 3-(S)-amino-γ-butyrolactone in 98% yield with complete retention of optical activity. This two-step sequence provides an efficient route to chiral γ-lactones, which serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and chiral auxiliaries.

Convergent Liquid-Phase Synthesis of Bioactive Peptides

The compatibility of Boc-Asp(OBzl)-OH with solution-phase chemistry makes it suitable for convergent peptide synthesis, where protected peptide fragments are assembled and then globally deprotected. The Japanese Patent JPH08183797A exemplifies this approach in the preparation of a platelet aggregation inhibiting hexapeptide, where the Boc/Asp(OBzl) residue is incorporated into a growing peptide chain and the benzyl protecting groups are removed in a single final step . This strategy is particularly valuable for producing peptides on a multi-gram to kilogram scale where SPPS is less economical.

Application
Selection Property
Validation Focus
Boc-SPPS with orthogonal side-chain protection
Acid-labile N-term / hydrogenolytic side-chain combination
Side-chain integrity through repeated TFA cycles
Chemoselective synthesis of chiral γ-lactones and β-amino alcohols
Differential α- and β-carboxyl reactivity
Retention of optical activity during reduction and lactonization
Convergent liquid-phase synthesis of complex peptides
Compatibility with global benzyl deprotection strategies
Final product yield and purity after single-step deprotection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.